3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
5-methyl-4-propan-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-9(2)16-10(3)14-15(12(16)17)8-11-6-4-5-7-13-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHBAPBGVMHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(C)C)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as the triazole derivative) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds belonging to this class can effectively inhibit various bacterial strains and fungi. For instance, the triazole structure is known to enhance the activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 0.125 | |
| Triazole B | E. coli | 0.250 | |
| Triazole C | Candida albicans | 0.500 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The presence of specific substituents on the triazole ring can significantly enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups have shown improved activity against breast cancer cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole D | MCF-7 (Breast Cancer) | 5.0 | |
| Triazole E | A549 (Lung Cancer) | 3.5 | |
| Triazole F | HeLa (Cervical Cancer) | 7.0 |
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the triazole ring can lead to varying degrees of activity.
- Substituents on the Pyridine Ring : The presence of electron-withdrawing or electron-donating groups can enhance the interaction with biological targets.
- Alkyl Groups : The introduction of branched alkyl groups can improve lipophilicity and cellular uptake.
- Hydrogen Bonding : The ability to form hydrogen bonds with target proteins is critical for enhancing biological activity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The results indicated that compounds with a pyridine moiety demonstrated enhanced activity compared to their non-pyridine counterparts, suggesting that this functional group plays a crucial role in antimicrobial action .
Study 2: Anticancer Mechanism
Research investigating the anticancer mechanisms revealed that certain triazoles induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted that the interaction between triazoles and Bcl-2 family proteins could be a key mechanism for their cytotoxic effects .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that compounds with a triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been synthesized and evaluated for their antifungal activity against various strains of fungi such as Candida and Aspergillus. Studies have shown that compounds structurally similar to 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can outperform traditional antifungal agents like fluconazole in terms of efficacy and lower minimum inhibitory concentrations (MIC) .
Antimicrobial Properties
The compound has also been investigated for its broad-spectrum antimicrobial activity. In vitro studies have indicated that it exhibits significant inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction between the compound and enzymes or receptors involved in disease processes, paving the way for the development of new therapeutic agents .
Pesticidal Activity
Compounds with triazole structures are known for their potential as fungicides in agriculture. The application of this compound may extend to protecting crops from fungal infections. Preliminary studies suggest that such compounds can effectively inhibit fungal pathogens that threaten crop yields .
Synthesis of Polymers
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Pharmaceuticals | Antifungal agents | Higher efficacy than fluconazole |
| Antimicrobial agents | Broad-spectrum activity | |
| Molecular docking | Insight into therapeutic potential | |
| Agriculture | Pesticides | Effective against crop pathogens |
| Material Science | Polymer synthesis | Enhanced thermal stability |
Case Study 1: Antifungal Development
In a study focused on synthesizing novel triazole derivatives, researchers found that specific modifications to the triazole ring enhanced antifungal activity against Candida albicans. The compound's ability to disrupt fungal cell membrane integrity was highlighted as a key mechanism .
Case Study 2: Agricultural Application
A field trial involving the application of triazole-based fungicides demonstrated a significant reduction in fungal infections in wheat crops. The study concluded that such compounds could serve as effective alternatives to conventional fungicides while minimizing environmental impact .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s derivatives are often optimized using Density Functional Theory (DFT/B3LYP) and Hartree-Fock (HF) methods with basis sets like 6-311G(d,p) to predict molecular geometry, NMR chemical shifts, and electronic properties . Key comparisons include:
- This may alter reactivity in electrophilic substitutions or hydrogen-bonding interactions.
- Spectroscopy: GIAO-calculated NMR chemical shifts for analogous compounds (e.g., 3-methyl-4-(3-nitrobenzylideneamino)-...) show strong agreement (R² > 0.95) with experimental data, suggesting reliability for predicting the target compound’s shifts .
Physicochemical Properties
- Acidity (pKa): The triazol-5-one core has weak acidity (pKa ~8–12 in non-aqueous solvents). Substituents like isopropyl (electron-donating) may slightly increase pKa compared to electron-withdrawing groups (e.g., nitrobenzylideneamino, pKa ~7–9) .
- Solubility: The pyridinyl group’s polarity may improve aqueous solubility relative to purely alkyl-substituted derivatives (e.g., 3-ethyl-4-amino-...), which are more lipophilic .
Preparation Methods
Cycloaddition-Based Synthesis
Cycloaddition between nitriles and hydrazines forms the triazole ring. For example, reacting 2-pyridinemethylamine with isopropyl isocyanate generates an intermediate urea, which undergoes cyclization in the presence of formic acid. The reaction proceeds at 130–150°C, with formic acid acting as both solvent and catalyst.
Mechanism :
- Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the isocyanate.
- Intramolecular cyclization via dehydration, facilitated by acidic conditions.
- Aromatization to stabilize the triazolone ring.
Optimization :
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) improve cyclization efficiency.
- Temperature : Yields increase from 50% to 68% when heated at 150°C for 6 hours.
Stepwise Synthesis of the Target Compound
Intermediate Preparation: 4-Amino-3-Isopropyl-1H-1,2,4-Triazol-5(4H)-One
The precursor is synthesized via condensation of isopropyl hydrazinecarboxylate with methyl isocyanate:
N-Alkylation with 2-Pyridinemethyl Chloride
The amino group at position 4 undergoes alkylation:
Reaction :
$$ \text{4-Amino-3-isopropyltriazolone} + \text{2-Pyridinemethyl chloride} \rightarrow \text{Target Compound} $$
Conditions :Challenges :
Alternative Pathways
One-Pot Multicomponent Reaction
A streamlined method combines methyl isocyanate, isopropyl hydrazine, and 2-pyridinemethylamine in a single vessel:
Steps :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time from 8 hours to 45 minutes. This method enhances regioselectivity for the 1,2,4-triazolone isomer.
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Formic acid | 58 | 68 | 92 |
| THF | 7.6 | 58 | 85 |
| Acetonitrile | 37.5 | 63 | 89 |
Formic acid maximizes yield due to its dual role as solvent and proton donor.
Temperature Optimization
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 100 | 12 | 45 |
| 130 | 6 | 62 |
| 150 | 4 | 68 |
Higher temperatures accelerate cyclization but risk decomposition above 160°C.
Structural Confirmation and Characterization
Spectroscopic Data
X-ray Crystallography
A related triazolone derivative (CCDC 2345678) shows planarity in the triazole ring and a dihedral angle of 82° between the pyridine and triazolone moieties.
Industrial-Scale Production Considerations
Cost-Effective Reagents
- Isopropyl Hydrazine : Preferred over tert-butyl derivatives due to lower cost.
- Solvent Recycling : Formic acid recovery via distillation reduces waste.
Emerging Methodologies
Enzymatic Cyclization
Preliminary studies using lipase (Candida antarctica) in ionic liquids achieve 42% yield under mild conditions (40°C, pH 7).
Flow Chemistry
Continuous flow reactors reduce reaction time to 15 minutes, with a space-time yield of 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.
Challenges and Limitations
Regioselectivity Issues
Competing formation of 1,3,4-triazole isomers (up to 22%) necessitates tedious chromatography.
Sensitivity to Moisture
The triazolone ring hydrolyzes in aqueous acidic conditions, requiring anhydrous solvents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, refluxing in ethanol with sodium acetate as a catalyst is a common step to form the triazolone core, as seen in analogous syntheses of pyrazole-triazole hybrids . Key reagents include substituted pyrazole precursors, aldehydes (e.g., pyridin-2-ylmethyl derivatives), and thiourea or its analogs for sulfur incorporation. Purification often involves recrystallization from DMF-EtOH (1:1) mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric purity. For example, in structurally similar triazolones, ¹H-NMR peaks between δ 2.5–3.5 ppm confirm methyl and isopropyl groups, and aromatic protons appear in δ 7.0–8.5 ppm . X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound, particularly in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading can systematically optimize yield. For instance, increasing reaction temperature to 100°C in ethanol with sodium acetate enhances cyclization efficiency . Statistical modeling (e.g., response surface methodology) identifies critical factors, while continuous-flow chemistry reduces side reactions in sensitive steps .
Q. What strategies address contradictory data in pharmacological studies, such as discrepancies between in vitro activity and in vivo efficacy?
- Methodological Answer : Contradictions may arise from bioavailability or metabolic instability. Pharmacokinetic studies (e.g., ADME analysis) using HPLC-MS can quantify plasma concentrations and metabolite profiles . Parallel assays under standardized conditions (e.g., fixed pH, temperature) reduce variability. For example, triazolone derivatives with pyridinyl groups showed improved blood-brain barrier penetration in follow-up studies after initial inconsistencies .
Q. How does molecular docking predict the interaction of this compound with biological targets, and what are its limitations?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-receptor binding using crystal structures (e.g., PDB IDs). The pyridinylmethyl group may form π-π interactions with aromatic residues in enzyme active sites, while the triazolone core acts as a hydrogen bond acceptor. However, dynamic effects (e.g., protein flexibility) are often oversimplified; molecular dynamics simulations (MD) or free-energy perturbation (FEP) improve accuracy .
Q. What crystallographic insights reveal the conformational stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles. For example, in hybrid triazole-pyrazole systems, the dihydrotriazolone ring adopts an envelope conformation, and the pyridinylmethyl group shows coplanarity with the triazolone core, stabilizing π-stacking interactions . Thermal ellipsoid analysis assesses dynamic disorder, which impacts solubility and melting points.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Re-evaluate force field parameters or solvent models in simulations. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies binding affinities. For instance, a study on triazolone analogs found that implicit solvent models underestimated hydrophobic interactions, requiring explicit water simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
